molecular formula C12H24LiO2 B076421 Lithium laurate CAS No. 14622-13-0

Lithium laurate

Cat. No.: B076421
CAS No.: 14622-13-0
M. Wt: 207.3 g/mol
InChI Key: YWPNWBZBQJHEGO-UHFFFAOYSA-N
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Description

Lithium laurate is a useful research compound. Its molecular formula is C12H24LiO2 and its molecular weight is 207.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Activity in Chemical Reactions : Lithium hydroxide intercalated with montmorillonite (LiK10), a material related to Lithium Laurate, has been used as a catalyst for the transesterification of methyl laurate with glycerol. This process is significant for producing biofuels and other chemicals. The addition of tetramethyl ammonium hydroxide (TMAOH) was found to improve the activity of the catalyst and the selectivity towards glycerol monolaurate (GML) (Abdullah, Wibowo, & Zakaria, 2011).

  • Thermal Stability and Structure of Lithium Soaps : this compound was studied for its structure and thermal properties. Lithium salts of fatty acids with fewer than 12 carbon atoms, such as this compound, showed thermal stability up to around 300°C. These properties are important for applications in materials science and engineering (Shoeb, Hammad, & Yousef, 1999).

  • Application in Biolubricants : Cellulose laurate esters, synthesized from reactions involving this compound, have been evaluated for their potential as green biolubricant additives. These environmentally friendly lubricants are crucial for reducing the environmental impact of industrial processes (Singh, Sharma, & Singh, 2014).

  • Role in Lithium Metal Batteries : this compound is indirectly related to the research on lithium metal anodes for rechargeable batteries. Lithium metal's high specific capacity and low density make it an ideal material for advanced battery technologies. Studies have explored various factors affecting the morphology and efficiency of lithium metal anodes, which are relevant to the broader application of lithium compounds in energy storage (Xu et al., 2014).

  • Impact on Human Health : Lithium, including compounds like this compound, has been widely used in treating bipolar disorder and other mood affective disorders. Its neuroprotective and neurotoxic effects are of great interest in biomedical research. Lithium's effects on cellular pathways, neuroprotection in neurodegenerative diseases, and potential side effects are extensively studied (Forlenza, De-Paula, & Diniz, 2014).

Safety and Hazards

Safety data for lithium laurate suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for lithium laurate are not detailed in the search results, lithium compounds in general are of significant interest in the field of energy storage, particularly in the development of lithium-ion batteries .

Mechanism of Action

Target of Action

Lithium laurate is a metallorganic compound classified as a metallic soap, a metal derivative of a fatty acid . The primary targets of lithium compounds, in general, are enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .

Mode of Action

Lithium exerts its physiological and biochemical effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Lithium also exerts effects on dopamine and glutamate pathways, modulating neurotransmission and regulating gene transcription .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Meals can significantly increase the maximal serum concentration of lithium, suggesting that the rate of lithium oral absorption may be increased by meals .

Result of Action

Lithium has many widely varying biochemical and phenomenological effects. It activates neurotrophic and neuroprotective cellular cascades . It also has effects on oxidative stress, programmed cell death (apoptosis), inflammation, glial dysfunction, neurotrophic factor functioning, excitotoxicity, and mitochondrial stability .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . It accumulates in the food chain, impacting ecosystems and human health . Therefore, proper disposal and recycling measures are crucial to offset the negative effects of used lithium batteries .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Lithium laurate can be achieved through a simple acid-base reaction between lauric acid and lithium hydroxide. The reaction is carried out in anhydrous conditions to avoid the formation of water as a by-product. The reaction is exothermic and the temperature needs to be controlled to avoid any unwanted side reactions.", "Starting Materials": [ "Lauric acid", "Lithium hydroxide", "Anhydrous solvent (such as tetrahydrofuran or diethyl ether)" ], "Reaction": [ "Step 1: Dissolve lauric acid in anhydrous solvent.", "Step 2: Add lithium hydroxide to the solution while stirring.", "Step 3: Heat the reaction mixture to 60-70°C and stir for 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Filter the precipitated Lithium laurate and wash with cold anhydrous solvent.", "Step 6: Dry the product under vacuum." ] }

CAS No.

14622-13-0

Molecular Formula

C12H24LiO2

Molecular Weight

207.3 g/mol

IUPAC Name

lithium;dodecanoate

InChI

InChI=1S/C12H24O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);

InChI Key

YWPNWBZBQJHEGO-UHFFFAOYSA-N

Isomeric SMILES

[Li+].CCCCCCCCCCCC(=O)[O-]

SMILES

[Li+].CCCCCCCCCCCC(=O)[O-]

Canonical SMILES

[Li].CCCCCCCCCCCC(=O)O

14622-13-0

Related CAS

143-07-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What causes the change in viscosity observed in solutions of water, Lithium laurate, and butanol-I with varying butanol-I concentrations?

A3: [] The viscosity changes in a water-Lithium laurate-butanol-I system are attributed to the formation of two types of micelles. At lower butanol-I concentrations, hydrophilic oleomicelles dominate. As the butanol-I concentration increases, a transition occurs around 60%, leading to the formation of lipophilic hydromicelles. This shift in micelle type significantly influences the solution's viscosity. Moreover, the presence of certain acids, like benzoic, salicylic, and fatty acids, can further impact viscosity due to their interactions with these micelles.

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